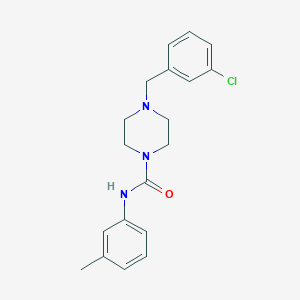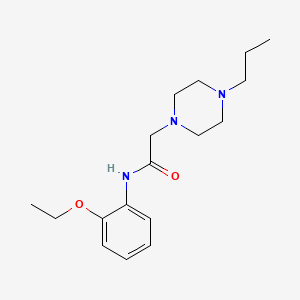
4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its psychoactive effects. However, TFMPP has also been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders.
Mécanisme D'action
The exact mechanism of action of 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood and anxiety, and their activation by this compound may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic effects. It has also been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is readily available and relatively inexpensive. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may limit its usefulness in some contexts.
Orientations Futures
There are several potential future directions for research on 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which may have fewer side effects than this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety-related disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzyl chloride with 3-methylphenylpiperazine in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in the treatment of anxiety disorders. It has been found to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety-related disorders such as generalized anxiety disorder and panic disorder.
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-4-2-7-18(12-15)21-19(24)23-10-8-22(9-11-23)14-16-5-3-6-17(20)13-16/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIAHKMTCVRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-ethyl-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5373568.png)
![5-imino-2-isobutyl-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5373571.png)
![2-(2-ethoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373572.png)


![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)


![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)


![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)

![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)